molecular formula C20H24N4O B2479089 4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine CAS No. 2379975-04-7

4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine

Cat. No.: B2479089
CAS No.: 2379975-04-7
M. Wt: 336.439
InChI Key: MJABCLKXPPWXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine is a complex organic compound featuring an imidazo[1,2-a]pyridine moiety

Preparation Methods

The synthesis of 4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine typically involves multi-step organic reactions. One common method includes the reaction of imidazo[1,2-a]pyridine derivatives with piperidine intermediates under controlled conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pressures.

    Major Products: The reactions yield various derivatives, which can be further functionalized for specific applications

Scientific Research Applications

4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to active sites, modulating biological pathways and influencing cellular processes .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyridine-3-carboxamides

These compounds share structural similarities but differ in their specific functional groups and biological activities. 4-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-16-11-19(7-8-21-16)25-15-17-5-4-9-23(12-17)13-18-14-24-10-3-2-6-20(24)22-18/h2-3,6-8,10-11,14,17H,4-5,9,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJABCLKXPPWXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.